2-(4-METHOXYBENZOYL)-4-PHENYL-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Phenyl and Thienyl Groups: The phenyl and thienyl groups are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amination and Methanone Formation: The amino group is introduced via nucleophilic substitution, and the methanone group is formed through oxidation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Thieno[3,4-b]pyridine Derivatives: These compounds have a different arrangement of the thieno and pyridine rings but exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other thienopyridine derivatives.
Properties
CAS No. |
309278-45-3 |
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Molecular Formula |
C25H18N2O2S2 |
Molecular Weight |
442.6g/mol |
IUPAC Name |
(3-amino-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H18N2O2S2/c1-29-17-11-9-16(10-12-17)23(28)24-22(26)21-18(15-6-3-2-4-7-15)14-19(27-25(21)31-24)20-8-5-13-30-20/h2-14H,26H2,1H3 |
InChI Key |
CDCKNRPNRYGNJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CS5)N |
Origin of Product |
United States |
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